Cyanocobalamin

Übersicht

Beschreibung

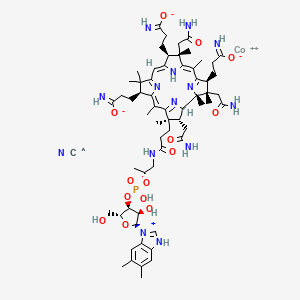

Cyanocobalamin is a synthetic form of vitamin B12, a water-soluble vitamin essential for various physiological functions. It is widely used to treat and prevent vitamin B12 deficiency, which can lead to conditions such as pernicious anemia, neurological disorders, and cardiovascular diseases . This compound is characterized by its cobalt-containing corrin ring structure, which is crucial for its biological activity .

Wirkmechanismus

Target of Action

Cyanocobalamin, commonly known as Vitamin B12, is a highly complex, essential vitamin . The primary targets of this compound are the cells in the body that require Vitamin B12 for proper functioning. These include red blood cells, nerve cells, and cells involved in DNA synthesis .

Mode of Action

This compound works by increasing the levels of Vitamin B12 in the body . It is necessary for DNA synthesis and cellular energy production . It is also involved in the formation of red blood cells, a process called erythropoiesis . The hydroxycobalamin hydroxide ligand is displaced by the toxic cyanide ion, and the resulting harmless B12 complex is excreted in urine .

Biochemical Pathways

This compound plays a crucial role in several biochemical pathways. It contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . It also acts as a co-factor in mitochondrial energy metabolism . This compound is involved in the conversion of a substance called methylmalonyl-CoA to succinyl-CoA .

Result of Action

The action of this compound results in increased levels of Vitamin B12 in the body, which is necessary for the production of red blood cells and the maintenance of a healthy nervous system . It also contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . Deficiency of Vitamin B12 can lead to anemia, memory loss, and loss of physical coordination .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Dietary factors play a significant role, as Vitamin B12 is present in foods of animal origin, such as meat, eggs, and milk . Genetic factors also play a role in Vitamin B12 status, with certain gene polymorphisms influencing the circulating levels of Vitamin B12 . Furthermore, certain conditions or treatments can stop the body from absorbing enough Vitamin B12 from the food, such as pernicious anemia, low stomach acid due to swelling in the lining of the stomach, stomach surgery, and inflammation in the intestines .

Biochemische Analyse

Biochemical Properties

Cyanocobalamin is involved in several biochemical reactions, primarily as a cofactor for enzymes. It interacts with enzymes such as methionine synthase and L-methylmalonyl-CoA mutase. Methionine synthase requires this compound to convert homocysteine to methionine, a critical reaction for DNA synthesis and methylation processes . L-methylmalonyl-CoA mutase uses this compound to convert L-methylmalonyl-CoA to succinyl-CoA, an important step in the metabolism of certain amino acids and fatty acids . These interactions highlight the essential role of this compound in maintaining cellular function and metabolic processes.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It is vital for red blood cell formation, cell metabolism, and nerve function . This compound influences cell signaling pathways, gene expression, and cellular metabolism by acting as a cofactor in enzymatic reactions. For instance, it is involved in the synthesis of purines and pyrimidines, which are necessary for DNA production . Additionally, this compound plays a role in the maintenance of myelin, the protective sheath around nerve fibers, thereby supporting neurological health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It serves as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase, facilitating critical biochemical reactions . This compound undergoes conversion to its active forms, methylcobalamin and adenosylcobalamin, which participate in DNA synthesis and energy production . The MMACHC gene product catalyzes the decyanation of this compound, converting it into active cobalamin forms . These molecular interactions underscore the importance of this compound in cellular function and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is generally stable, but its degradation can occur under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound maintains its efficacy in supporting cellular function and metabolic processes over extended periods . The stability and degradation of this compound can influence its long-term effects on cellular function, necessitating careful handling and storage in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound are effective in preventing Vitamin B12 deficiency and supporting normal physiological functions . High doses can lead to adverse effects, such as toxicity and imbalances in metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for this compound to exert its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the conversion of homocysteine to methionine and the metabolism of L-methylmalonyl-CoA to succinyl-CoA . These pathways are crucial for DNA synthesis, energy production, and the maintenance of cellular health. This compound interacts with enzymes such as methionine synthase and L-methylmalonyl-CoA mutase, facilitating these metabolic processes . Additionally, this compound plays a role in the citric acid cycle and folate metabolism, further highlighting its importance in cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It binds to intrinsic factor in the stomach, which facilitates its absorption in the small intestine . Once absorbed, this compound is transported in the bloodstream bound to transcobalamin, a transport protein that delivers it to various tissues . Within cells, this compound is distributed to different compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . It is directed to specific compartments through targeting signals and post-translational modifications . In the cytoplasm, this compound participates in the synthesis of methionine and succinyl-CoA, while in the mitochondria, it is involved in energy production and metabolic regulation . The subcellular localization of this compound is essential for its activity and function in maintaining cellular health.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyanocobalamin is synthesized through the fermentation of certain bacteria, such as Pseudomonas denitrificans and Propionibacterium shermanii. The fermentation process involves the cultivation of these bacteria in a nutrient-rich medium, followed by the extraction and purification of the vitamin B12 produced . The extracted vitamin B12 is then converted to this compound by the addition of cyanide ions under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The bacteria are grown in bioreactors with precise control over temperature, pH, and nutrient supply to maximize yield. After fermentation, the biomass is harvested, and the vitamin B12 is extracted using solvent extraction or ion-exchange chromatography. The extracted vitamin B12 is then purified and converted to this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cyanocobalamin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or zinc in acetic acid.

Substitution: Methyl iodide for methylation and adenosyl chloride for adenosylation.

Major Products:

- Hydroxocobalamin

- Methylcobalamin

- Adenosylcobalamin

- Cob(II)alamin

- Cob(I)alamin

Wissenschaftliche Forschungsanwendungen

Cyanocobalamin has a wide range of applications in scientific research:

- Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry .

- Biology: Studied for its role in cellular metabolism, DNA synthesis, and regulation of gene expression .

- Medicine: Used to treat vitamin B12 deficiency, pernicious anemia, and certain neurological disorders .

- Industry: Added to fortified foods and dietary supplements to prevent vitamin B12 deficiency .

Vergleich Mit ähnlichen Verbindungen

- Methylcobalamin

- Adenosylcobalamin

- Hydroxocobalamin

Eigenschaften

InChI |

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRCNWBMXRMIRW-WZHZPDAFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=N)[O-])/N7)CCC(=N)[O-])(C)CC(=O)N)/C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H88CoN14O14P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | cyanocobalamin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanocobalamin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1355.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

> 300 °C | |

| Details | Weast, R.C. and M.J. Astle. CRC Handbook of Data on Organic Compounds. Volumes I and II. Boca Raton, FL: CRC Press Inc. 1985., p. V2 435 | |

| Record name | CYANOCOBALAMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol; insoluble in acetone, chloroform, ether., In water, 1,25X10+4 mg/l @ 25 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1710 | |

| Record name | CYANOCOBALAMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES., Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis. | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 2000.Bethesda, MD: American Society of Health-System Pharmacists, Inc. 2000 (Plus Supplements)., p. 3325 | |

| Record name | CYANOCOBALAMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark red crystals or an amorphous or crystalline red powder, Dark-red crystals or red powder | |

CAS No. |

68-19-9 | |

| Record name | Cyanocobalamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOCOBALAMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

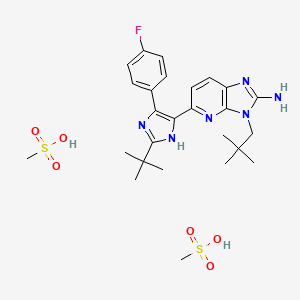

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Cyclohexyl(phenyl)methyl]azanium;chloride](/img/structure/B7881716.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B7881733.png)

![3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate](/img/structure/B7881736.png)

![(4S,5R,6R)-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate](/img/structure/B7881747.png)

![(3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N-methyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7881762.png)

![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)